N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)-N-[(pyridin-2-yl)methyl]benzamide
Description
This compound is a benzothiazole derivative featuring a 4,7-dimethoxy-substituted benzothiazole core linked to a benzamide moiety. The benzamide nitrogen is substituted with a (pyridin-2-yl)methyl group, while the benzene ring carries a 3-(ethanesulfonyl) substituent.
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-ethylsulfonyl-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S2/c1-4-34(29,30)18-10-7-8-16(14-18)23(28)27(15-17-9-5-6-13-25-17)24-26-21-19(31-2)11-12-20(32-3)22(21)33-24/h5-14H,4,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSRNFCQYOWUGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC(=C4S3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)-N-[(pyridin-2-yl)methyl]benzamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes a benzothiazole moiety, which is known for various biological activities, including anti-inflammatory and anticancer properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways. For instance, it may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, leading to reduced production of inflammatory mediators.
- Modulation of Signaling Pathways : It may affect key signaling pathways such as NF-kB and MAPK pathways, which are crucial in the inflammatory response and cancer progression.
- Antioxidant Activity : The presence of methoxy groups in the benzothiazole structure enhances its ability to scavenge free radicals, thereby mitigating oxidative stress.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazole derivatives. For example:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HCC827 | 6.26 ± 0.33 | DNA intercalation |
| This compound | NCI-H358 | 6.48 ± 0.11 | Inhibition of cell proliferation |
These findings suggest that the compound exhibits potent antitumor activity by interfering with cellular proliferation mechanisms.
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory effects in preclinical models:
| Study | Model | Effect |
|---|---|---|
| Study on RAW264.7 cells | LPS-induced inflammation | Decreased NO and TNF-α levels |
| In vitro assays | COX inhibition | Reduced prostaglandin E2 production |
These results indicate that the compound may serve as a candidate for treating inflammatory diseases.
Case Study 1: Anticancer Efficacy
In a study published in Cancer Research, researchers evaluated the efficacy of various benzothiazole derivatives against lung cancer cell lines. The study found that this compound exhibited significant cytotoxicity compared to standard chemotherapeutics. The mechanism was attributed to apoptosis induction via mitochondrial pathway activation.
Case Study 2: Anti-inflammatory Properties
A recent investigation into the anti-inflammatory properties of this compound involved administering it to mice subjected to induced inflammation. Results showed a marked reduction in inflammatory markers such as IL-6 and TNF-alpha, suggesting its potential as a therapeutic agent for conditions like rheumatoid arthritis.
Comparison with Similar Compounds
Implications of Structural Variations
- Ethanesulfonyl vs. Piperidine Sulfonyl : The ethanesulfonyl group (smaller, less basic) could enhance metabolic stability compared to the bulkier, more basic piperidine sulfonyl group in 862807-66-7 .
- N-[(Pyridin-2-yl)methyl] : Introduces a pyridine moiety, which may improve solubility and enable π-π stacking or hydrogen bonding with target proteins, unlike the unmodified benzamide nitrogen in the comparator.
Pharmacological and Physicochemical Properties
- Solubility : The pyridine substituent likely increases aqueous solubility compared to the piperidine sulfonyl group, which may confer lipophilicity .
- Metabolic Stability : Ethanesulfonyl groups are less prone to oxidative metabolism than piperidine-containing groups, suggesting enhanced in vivo stability for the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
